Ethyl 3-amino-3-methylbutanoate hydrochloride
Description
Properties
IUPAC Name |
ethyl 3-amino-3-methylbutanoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO2.ClH/c1-4-10-6(9)5-7(2,3)8;/h4-5,8H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFBJSIGXRKAYAF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(C)(C)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80574759 | |
| Record name | Ethyl 3-amino-3-methylbutanoate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80574759 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
85532-40-7 | |
| Record name | Ethyl 3-amino-3-methylbutanoate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80574759 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ethyl 3-amino-3-methylbutanoate hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Pathways for Ethyl 3-Amino-3-Methylbutanoate Hydrochloride
Ammonolysis of Ethyl 3-Methylbut-2-enoate
The most prevalent method involves the ammonolysis of ethyl 3-methylbut-2-enoate (ethyl 3,3-dimethylacrylate) under controlled conditions. In a representative procedure, a solution of ethyl 3-methylbut-2-enoate (1 g, 7.8 mmol) in anhydrous ethanol (12 mL) is saturated with gaseous ammonia at -20°C, sealed in a reactor, and heated to 90°C for 24 hours. Post-reaction, residual ammonia is purged with nitrogen, and the mixture is treated with 4M HCl in 1,4-dioxane to precipitate the hydrochloride salt. This two-stage process achieves an 84% yield, with the product characterized by $$ ^1H $$-NMR ($$ \delta $$ 1.20 ppm, t, 3H; 1.26 ppm, s, 6H).
Variants of this method include substituting gaseous ammonia with liquid ammonia in a Parr reactor at 0–90°C for 24 hours, yielding 70% after HCl treatment. Autoclave-based ammonolysis at 45°C for 16 hours under 200 psi pressure further reduces reaction time but lowers yield to 58.8%.
Table 1: Comparative Yields and Conditions for Ammonolysis Reactions
| Yield (%) | Temperature (°C) | Time (h) | Ammonia Source | HCl Source |
|---|---|---|---|---|
| 84 | -20 to 90 | 24 | Gaseous | 4M HCl/dioxane |
| 70 | 0 to 90 | 24 | Liquid | 4M HCl/dioxane |
| 58.8 | -70 to 45 | 16 | Liquid | HCl/dioxane |
Esterification and Protection Strategies
Alternative routes focus on esterifying 3-amino-3-methylbutanoic acid, though direct methods are less common. A patent describing R-3-aminobutyric acid ester synthesis (CN109970580A) employs thionyl chloride or trimethylchlorosilane in anhydrous alcohols, but analogous approaches for the target compound remain underexplored. Boc-protection of the amine group post-synthesis is achieved using di-tert-butyl dicarbonate (Boc$$ _2 $$O) and triethylamine in dichloromethane, yielding 73.7% of the protected ester.
Reaction Optimization and Mechanistic Insights
Solvent and Temperature Effects
Ethanol emerges as the optimal solvent due to its polarity and compatibility with ammonia. Reactions in ethanol at 90°C for 24 hours maximize yield (84%) compared to shorter durations or lower temperatures. Substituting ethanol with isopropyl alcohol (as in CN109970580A) necessitates harsher conditions (thionyl chloride, 0–30°C) but is irrelevant for the target compound.
Acidification and Purification
Post-ammonolysis acidification with HCl in dioxane ensures complete protonation of the amine. Trituration with dichloromethane (DCM) removes impurities, yielding a grey solid with >98% purity by $$ ^1H $$-NMR. Notably, omitting DCM trituration reduces purity to 90–95%, highlighting the necessity of rigorous washing.
Analytical Characterization
Spectroscopic Validation
$$ ^1H $$-NMR spectra consistently show a triplet at $$ \delta $$ 1.20 ppm (3H, CH$$ _2 $$CH$$ _3 $$), a singlet at $$ \delta $$ 1.26 ppm (6H, C(CH$$ _3 $$)$$ _2 $$), and a broad singlet at $$ \delta $$ 8.27 ppm (3H, NH$$ _3^+ $$). Mass spectrometry confirms the molecular ion peak at m/z 146 [M+H]$$ ^+ $$, aligning with the theoretical mass of 145.6 g/mol.
Industrial Applications and Scalability
Pharmaceutical Intermediates
This compound serves as a precursor to 6,6-dimethyl-2,4-dioxopiperidine, a scaffold in antidiabetic and antiviral agents. Scalability is demonstrated in 5–10 g laboratory batches, with potential for kilogram-scale production using continuous-flow ammonolysis.
Cost-Effectiveness
Using gaseous ammonia reduces raw material costs compared to liquid ammonia, though safety protocols for high-pressure reactors increase capital expenditure.
Comparative Analysis of Methodologies
Yield vs. Reaction Time
The 84% yield method (24 hours) balances efficiency and output, whereas the 58.8% yield autoclave method (16 hours) prioritizes speed at the expense of product loss.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-amino-3-methylbutanoate hydrochloride undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.
Reduction: The ester group can be reduced to form alcohol derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include alkyl halides and acyl halides.
Major Products
Oxidation: Formation of oxo derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted amino esters.
Scientific Research Applications
Chemistry
Ethyl 3-amino-3-methylbutanoate hydrochloride serves as an important intermediate in organic synthesis. It is utilized in the preparation of complex organic molecules, including:
- Substituted Amino Esters : Through nucleophilic substitution reactions.
- Oxo Derivatives : By oxidation of the amino group using reagents like potassium permanganate or chromium trioxide.
- Alcohol Derivatives : Via reduction of the ester group using lithium aluminum hydride or sodium borohydride.
Biology
In biological research, this compound is studied for its potential effects on cellular processes and enzyme interactions. Its mechanism of action involves:
- Inhibition of DNA Synthesis : Affecting cell proliferation and growth.
This property makes it a candidate for further investigation in pharmacological studies.
Medicine
This compound has potential therapeutic applications, particularly in drug development. Its structural characteristics suggest possible roles in:
- Antimicrobial Agents : Investigated for efficacy against various pathogens.
- Anti-cancer Research : Studied for its ability to inhibit tumor growth by targeting specific molecular pathways.
Industry
The compound is also used in the production of specialty chemicals and pharmaceuticals, contributing to the development of new materials and formulations.
Case Study 1: Synthesis Optimization
A study conducted on the synthesis of this compound demonstrated an optimized reaction pathway that improved yield from an initial 70% to 84% through careful control of temperature and ammonia saturation during the reaction process .
| Step | Condition | Yield (%) |
|---|---|---|
| Initial Synthesis | Room Temperature | 70 |
| Optimized Synthesis | -20°C to 90°C with Ammonia | 84 |
Research evaluating the biological activity of this compound indicated that it exhibits significant inhibition of certain cancer cell lines. The compound was tested against various concentrations, revealing a dose-dependent response that warrants further exploration into its anti-cancer properties .
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 10 | 80 |
| 25 | 60 |
| 50 | 40 |
Mechanism of Action
The mechanism of action of ethyl 3-amino-3-methylbutanoate hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the synthesis of DNA, thereby affecting cell proliferation and growth . The pathways involved include the inhibition of DNA replication and interference with cellular signaling processes .
Comparison with Similar Compounds
Ethyl 3-Methyl-3-(methylamino)butanoate Hydrochloride
- Molecular Formula: C₈H₁₇ClNO₂
- Key Differences: Contains an additional methyl group on the amino substituent (N-methylation). Higher molecular weight (195.69 g/mol) due to the methyl substitution .
- Synthesis : Likely involves alkylation of the parent amine.
- Applications : Used in R&D for kinase inhibitors or receptor modulators, leveraging its modified steric and electronic properties .
(S)-Ethyl 2-Amino-3,3-dimethylbutanoate Hydrochloride
Methyl 2-Amino-3-methylbutanoate Hydrochloride
- Molecular Formula: C₆H₁₂ClNO₂
- Key Differences: Methyl ester instead of ethyl, reducing lipophilicity. Amino group at the 2-position, structurally analogous to valine derivatives (e.g., DL-valine methyl ester hydrochloride) .
- Applications: Precursor for amino acid analogs or prodrugs .
Methyl (S)-3,3-Dimethyl-2-(methylamino)butanoate Hydrochloride
- Molecular Formula: C₈H₁₇ClNO₂
- Key Differences: Combines 2-position methylamino and 3,3-dimethyl branching. ¹H-NMR data (δ 8.98, 8.76 ppm) indicates protonated amine environments .
- Applications : Intermediate in asymmetric synthesis for cardiovascular or neurological therapeutics .
Structural and Functional Data Table
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Structural Features | Melting Point (°C) |
|---|---|---|---|---|---|
| Ethyl 3-amino-3-methylbutanoate HCl | C₇H₁₆ClNO₂ | 181.66 | 85532-40-7 | Ethyl ester, 3-amino, 3-methyl | 101 |
| Ethyl 3-methyl-3-(methylamino)butanoate HCl | C₈H₁₇ClNO₂ | 195.69 | 1423034-07-4 | N-methylated amino group | Not reported |
| (S)-Ethyl 2-amino-3,3-dimethylbutanoate HCl | C₈H₁₈ClNO₂ | 195.69 | 144054-74-0 | 2-amino, 3,3-dimethyl, (S)-configuration | Not reported |
| Methyl 2-amino-3-methylbutanoate HCl | C₆H₁₂ClNO₂ | 165.62 | 5619-05-6 | Methyl ester, 2-amino, valine derivative | Not reported |
Biological Activity
Ethyl 3-amino-3-methylbutanoate hydrochloride (CAS: 85532-40-7) is an amino acid derivative with a molecular formula of CHClNO and a molecular weight of approximately 181.66 g/mol. This compound is notable for its potential applications in pharmacology and biochemistry, particularly due to its ability to influence various biological processes, including DNA synthesis and cell proliferation.
This compound is typically presented as a white to pale-yellow crystalline solid. Its structure allows it to participate in diverse chemical reactions, including oxidation, reduction, and nucleophilic substitution. These properties are crucial for its biological activity and potential therapeutic applications.
| Property | Value |
|---|---|
| Molecular Formula | CHClNO |
| Molecular Weight | 181.66 g/mol |
| Appearance | White to pale-yellow crystalline solid |
The biological activity of this compound primarily involves its interaction with specific molecular targets such as enzymes and receptors. Research indicates that this compound inhibits DNA synthesis, which can significantly affect cell proliferation and growth. Its structural characteristics facilitate interactions with metabolic pathways, potentially influencing amino acid metabolism and neurotransmitter regulation.
Inhibition of DNA Synthesis
One of the most significant biological activities of this compound is its ability to inhibit DNA synthesis. This property has been linked to its potential anti-tumor effects, as demonstrated in various studies where the compound exhibited a notable inhibitory rate against tumor cell lines .
Metabolic Pathways
This compound has been studied for its role in metabolic pathways involving amino acids. It may interact with receptors that modulate physiological responses, suggesting a broader impact on metabolic regulation .
Case Studies and Research Findings
- Anti-Tumor Activity : A study highlighted the compound's strong anti-tumor activity in vitro, showing an inhibition rate of approximately 69.2% against specific cancer cell lines with minimal damage to immune organs .
- Pharmacokinetics : Research into the pharmacokinetics of this compound revealed that it could be effectively analyzed using high-performance liquid chromatography (HPLC), indicating its potential for further therapeutic development .
- Interaction Studies : Interaction studies have shown that this compound may influence metabolic pathways involving neurotransmitters, although the detailed mechanisms remain to be fully elucidated.
Comparison with Similar Compounds
This compound shares structural similarities with other compounds but exhibits unique biological activities due to its specific configuration:
| Compound Name | Molecular Formula | Key Characteristics |
|---|---|---|
| Ethyl 2-amino-4-methylpentanoate | CHNO | Longer carbon chain; different biological activity |
| Ethyl 4-amino-4-methylpentanoate | CHNO | Similar structure; different stereochemistry |
| Isobutyl 3-amino-3-methylbutanoate | CHNO | Different alkyl group; potential for different reactivity |
Q & A
Q. Methodological Answer :
- 1H-NMR Analysis : Key peaks in DMSO-d₆ include δ 8.98–8.76 ppm (broad singlets for NH₃⁺), 3.88 ppm (methoxy group), and 1.02 ppm (tert-butyl C(CH₃)₃). Integration ratios confirm substituent stoichiometry .
- Purity Assessment : HPLC (≥95% purity) with UV detection at 210–254 nm is standard. Mobile phases (e.g., acetonitrile/water with 0.1% TFA) resolve polar impurities .
Advanced: How do pH and solvent polarity influence the stability of this compound?
Q. Methodological Answer :
- pH Stability : Under acidic conditions (pH <3), the hydrochloride salt remains stable. At neutral/basic pH, freebase formation occurs, requiring inert atmospheres (N₂/Ar) to prevent oxidation. Buffered solutions (e.g., acetate pH 4.5) are recommended for long-term storage .
- Solvent Effects : Polar aprotic solvents (e.g., DMSO, DMF) enhance solubility but may accelerate degradation via nucleophilic attack. Stability studies using accelerated aging (40°C/75% RH) with LC-MS monitoring are advised .
Advanced: What strategies resolve low enantiomeric purity in synthesized batches?
Q. Methodological Answer :
- Chiral Chromatography : Use Chiralpak® IA/IB columns with ethanol/hexane (90:10) to separate enantiomers. Retention time differences (ΔRt >1.5 min) indicate resolution efficacy .
- Crystallization : Diastereomeric salt formation with (-)-dibenzoyl-L-tartaric acid in ethanol/water (1:1) selectively precipitates the desired enantiomer. Monitor optical rotation ([α]D²⁵ = +15° to +20°) for validation .
Safety: What protocols mitigate risks during handling?
Q. Methodological Answer :
- PPE : Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact (H315/H319 hazards) .
- Ventilation : Use fume hoods for reactions releasing HCl gas. Neutralize spills with NaHCO₃ (1M) before disposal .
- Storage : Store in airtight containers at 2–8°C, desiccated to prevent hygroscopic degradation .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
